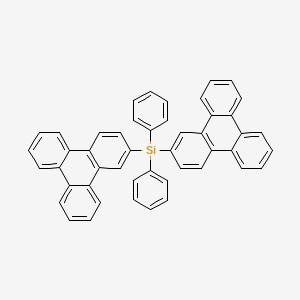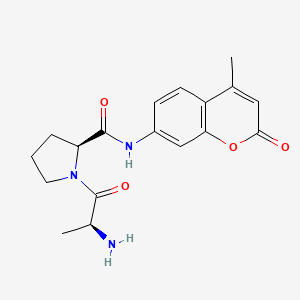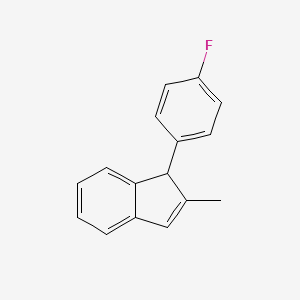![molecular formula C7H12F2O2 B12531126 (2R,3R)-2-[(2S)-2,3-difluoro-3-methoxypropyl]-3-methyloxirane CAS No. 676265-92-2](/img/structure/B12531126.png)
(2R,3R)-2-[(2S)-2,3-difluoro-3-methoxypropyl]-3-methyloxirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3R)-2-[(2S)-2,3-difluoro-3-methoxypropyl]-3-methyloxirane is a chiral epoxide compound with potential applications in various fields of chemistry and biology. The compound’s unique structure, featuring two fluorine atoms and a methoxy group, makes it an interesting subject for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-2-[(2S)-2,3-difluoro-3-methoxypropyl]-3-methyloxirane typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method involves the epoxidation of a suitable precursor using a chiral oxidizing agent. The reaction conditions often include low temperatures and controlled pH to maintain the integrity of the chiral centers.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to introduce the necessary functional groups in a controlled manner, ensuring high purity and consistency in the final product .
Analyse Chemischer Reaktionen
Types of Reactions
(2R,3R)-2-[(2S)-2,3-difluoro-3-methoxypropyl]-3-methyloxirane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diols or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced products.
Substitution: Nucleophilic substitution reactions can replace the methoxy or fluorine groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diols, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
(2R,3R)-2-[(2S)-2,3-difluoro-3-methoxypropyl]-3-methyloxirane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of (2R,3R)-2-[(2S)-2,3-difluoro-3-methoxypropyl]-3-methyloxirane involves its interaction with molecular targets such as enzymes or receptors. The compound’s epoxide ring can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes or receptors, resulting in specific biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2R,3R)-2-[(2S)-2,3-difluoro-3-hydroxypropyl]-3-methyloxirane
- (2R,3R)-2-[(2S)-2,3-dichloro-3-methoxypropyl]-3-methyloxirane
- (2R,3R)-2-[(2S)-2,3-difluoro-3-ethoxypropyl]-3-methyloxirane
Uniqueness
The presence of both fluorine atoms and a methoxy group in (2R,3R)-2-[(2S)-2,3-difluoro-3-methoxypropyl]-3-methyloxirane distinguishes it from similar compounds
Eigenschaften
CAS-Nummer |
676265-92-2 |
|---|---|
Molekularformel |
C7H12F2O2 |
Molekulargewicht |
166.17 g/mol |
IUPAC-Name |
(2R,3R)-2-[(2S)-2,3-difluoro-3-methoxypropyl]-3-methyloxirane |
InChI |
InChI=1S/C7H12F2O2/c1-4-6(11-4)3-5(8)7(9)10-2/h4-7H,3H2,1-2H3/t4-,5+,6-,7?/m1/s1 |
InChI-Schlüssel |
BSLXXOMAXVTTOR-JFRCYRBUSA-N |
Isomerische SMILES |
C[C@@H]1[C@H](O1)C[C@@H](C(OC)F)F |
Kanonische SMILES |
CC1C(O1)CC(C(OC)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-{[1-(3-Fluorophenyl)-2-methylpropan-2-yl]amino}propane-1-sulfonic acid](/img/structure/B12531063.png)
![tert-Butyl [(6-chloro-3-nitropyridin-2-yl)oxy]acetate](/img/structure/B12531074.png)
![(Naphthalene-2,3-diyl)bis[(4-hydroxyphenyl)methanone]](/img/structure/B12531075.png)



![5-[(3,4-Dichlorophenyl)methoxy]-6-methylpyrimidine-2,4-diamine](/img/structure/B12531107.png)




